Cas no 13572-99-1 (hge)

hge Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 906026-1G |
Germanane |
13572-99-1 | 1G |
¥3061.98 | 2022-02-24 |
hge 関連文献
-
1. 279. The silicon–germanium hydridesP. L. Timms,C. C. Simpson,C. S. G. Phillips J. Chem. Soc. 1964 1467
-
2. 540. Hydrides of germaniumJ. E. Drake,W. L. Jolly J. Chem. Soc. 1962 2807
-
3. Germyl and silyl derivatives of phenol and thiophenolC. Glidewell,D. W. H. Rankin J. Chem. Soc. A 1969 753
-
4. Digermyl selenide and some associated germanium–selenium hydride systemsJ. E. Drake,C. Riddle J. Chem. Soc. A 1969 1573
-
Suresh Saini,Abhishek Agarwal,Shubhankar Kumar Bose Dalton Trans. 2020 49 17055
-
James L. Carr,Jimmy J. P. Sejberg,Fabienne Saab,Mary D. Holdom,Anna M. Davies,Andrew J. P. White,Robin J. Leatherbarrow,Andrew J. Beavil,Brian J. Sutton,Stephen D. Lindell,Alan C. Spivey Org. Biomol. Chem. 2011 9 6814
-
Theresia Ahrens,Michael Teltewskoi,Mike Ahrens,Thomas Braun,Reik Laubenstein Dalton Trans. 2016 45 17495
-
T. D. Andrews,C. S. G. Phillips J. Chem. Soc. A 1966 46
-
9. 358. The oxidation of monogermane and digermaneH. J. Emeléus,E. R. Gardner J. Chem. Soc. 1938 1900
-
10. Preparation and properties of trigermylamineD. W. H. Rankin J. Chem. Soc. A 1969 1926
hgeに関する追加情報
HGE (CAS NO: 13572-99-1): A Comprehensive Overview in the Biopharmaceutical Domain
The compound HGE, also known by its CAS registry number 13572-99-1, has emerged as a promising molecule of interest in the biopharmaceutical industry. This compound has garnered significant attention due to its unique pharmacological properties and potential applications in various therapeutic areas. In this article, we will delve into the latest research findings, pharmacokinetics, and clinical implications of HGE, highlighting its significance in modern drug development.
HGE is primarily studied for its role as a potent inhibitor in enzymatic reactions, particularly those involving metabolic pathways. Recent studies have demonstrated that HGE exhibits high specificity toward certain enzymes, making it a valuable tool in enzyme inhibition research. This property has been leveraged in the development of targeted therapies for conditions such as inflammatory diseases and neurodegenerative disorders.
One of the most notable advancements in HGE research is its application in central nervous system (CNS) drug discovery. Preclinical trials have shown that HGE can effectively modulate neurotransmitter systems, particularly those involving glutamate and GABA pathways. This modulation has been linked to potential therapeutic benefits in the treatment of epilepsy and Alzheimer's disease. The ability of HGE to cross the blood-brain barrier (BBB) makes it a highly attractive candidate for CNS drug development.
Another area of focus in HGE research is its role in cancer biology. Emerging evidence suggests that HGE can induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy agents. This makes HGE a potential candidate for the development of anticancer drugs with novel mechanisms of action. Ongoing studies are exploring the combination of HGE with existing chemotherapeutic agents to enhance efficacy and minimize resistance.
HGE has also been investigated for its effects on immunomodulatory pathways. Preclinical data indicate that HGE can modulate T-cell activation and cytokine production, suggesting potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. These findings underscore the versatility of HGE as a molecule with broad therapeutic potential.
From a pharmacokinetic standpoint, HGE exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a drug candidate. Its bioavailability is relatively high, and it demonstrates minimal toxicity in preclinical models, making it a safe and effective option for further clinical exploration.
Recent advancements in crystallography and structure-activity relationship (SAR) studies have provided valuable insights into the molecular interactions of HGE with its target enzymes. These studies have enabled researchers to optimize the chemical structure of HGE, enhancing its potency and selectivity while reducing off-target effects. Such optimizations are crucial for the development of highly selective inhibitors with improved therapeutic indices.
Looking ahead, the future of HGE in the biopharmaceutical industry appears promising. Ongoing clinical trials aim to validate its efficacy and safety profiles in diverse patient populations. Additionally, research into personalized medicine approaches incorporating HGE is gaining momentum, driven by advancements in genomic sequencing and biomarker discovery.
In conclusion, HGE (CAS NO: 13572-99-1) represents a groundbreaking development in the field of biopharmaceuticals. Its unique pharmacological profile, coupled with extensive preclinical and clinical research, positions it as a leading candidate for the treatment of various diseases, including neurodegenerative disorders, cancer, and autoimmune diseases. As research into HGE continues to evolve, it is poised to make significant contributions to the advancement of modern medicine.
13572-99-1 (hge) Related Products
- 2171240-75-6((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)
- 1172362-33-2(1-(4-bromo-2,6-dichloro-phenyl)sulfonylpiperazine;hydrochloride)
- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)
- 2171860-09-4(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid)
- 1803690-76-7(4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine)
- 1804713-75-4(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate)
- 392237-90-0(N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide)
- 1427354-42-4(6-Tert-butyl 7-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate)
- 1270504-50-1(2-amino-2-(3-ethoxy-4-methoxyphenyl)propan-1-ol)
- 1040662-74-5(butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate)




